molecular formula C12H18N2O2S B12628130 5-Hexyl-3-(1,2-thiazol-5-yl)-1,3-oxazolidin-2-one

5-Hexyl-3-(1,2-thiazol-5-yl)-1,3-oxazolidin-2-one

Katalognummer: B12628130
Molekulargewicht: 254.35 g/mol
InChI-Schlüssel: BXWGTUKCZDPJJV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Hexyl-3-(1,2-thiazol-5-yl)-1,3-oxazolidin-2-one is a synthetic organic compound that belongs to the class of oxazolidinones

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hexyl-3-(1,2-thiazol-5-yl)-1,3-oxazolidin-2-one typically involves the reaction of a thiazole derivative with an oxazolidinone precursor. Common synthetic routes may include:

    Cyclization Reactions: Formation of the oxazolidinone ring through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the hexyl group and thiazole ring through substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve:

    Batch Processing: Small-scale synthesis in laboratory settings.

    Continuous Flow Synthesis: Large-scale production using continuous flow reactors for improved efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

5-Hexyl-3-(1,2-thiazol-5-yl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Replacement of specific atoms or groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 5-Hexyl-3-(1,2-thiazol-5-yl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Inhibition of specific enzymes involved in biological processes.

    Receptor Binding: Binding to specific receptors to modulate their activity.

    Pathway Modulation: Alteration of biochemical pathways to achieve desired effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Hexyl-3-(1,2-thiazol-5-yl)-1,3-oxazolidin-2-one: can be compared with other oxazolidinones and thiazole derivatives.

    Oxazolidinones: Known for their antimicrobial properties.

    Thiazole Derivatives: Studied for their diverse biological activities.

Uniqueness

The uniqueness of this compound lies in its specific structure, which combines the properties of both oxazolidinones and thiazole derivatives, potentially leading to unique biological activities and applications.

Eigenschaften

Molekularformel

C12H18N2O2S

Molekulargewicht

254.35 g/mol

IUPAC-Name

5-hexyl-3-(1,2-thiazol-5-yl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C12H18N2O2S/c1-2-3-4-5-6-10-9-14(12(15)16-10)11-7-8-13-17-11/h7-8,10H,2-6,9H2,1H3

InChI-Schlüssel

BXWGTUKCZDPJJV-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCC1CN(C(=O)O1)C2=CC=NS2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.